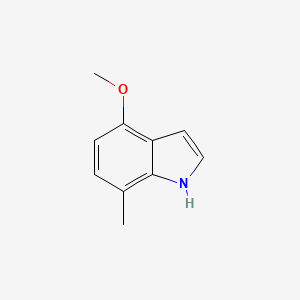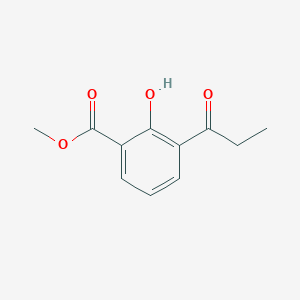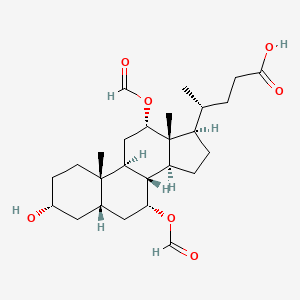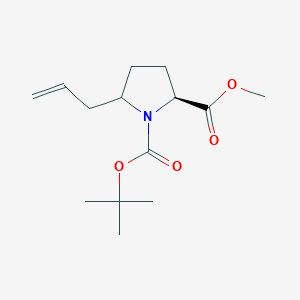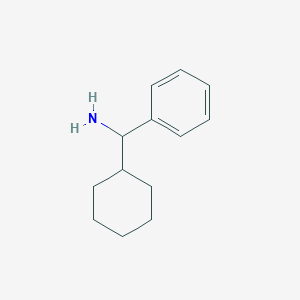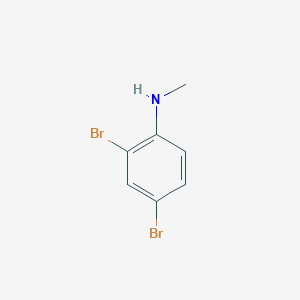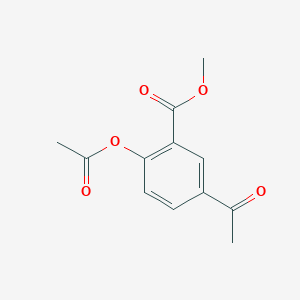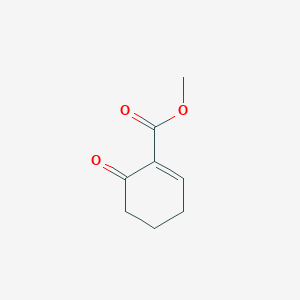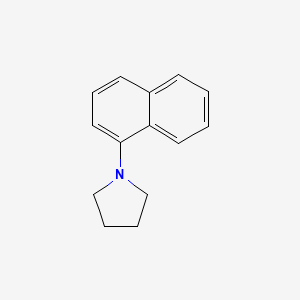
1-(1-Naphthyl)pyrrolidine
Übersicht
Beschreibung
“1-(1-Naphthyl)pyrrolidine” is a chemical compound with the molecular formula C14H15N and a molecular weight of 197.28 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine-functionalized compounds, such as “1-(1-Naphthyl)pyrrolidine”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The pyrrolidine ring, a key component of “1-(1-Naphthyl)pyrrolidine”, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .
Chemical Reactions Analysis
The pyrrolidine ring in “1-(1-Naphthyl)pyrrolidine” can undergo various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Wissenschaftliche Forschungsanwendungen
-
- Application : Pyrrolidine is a versatile scaffold for creating biologically active compounds. It’s used by medicinal chemists to develop compounds for treating human diseases .
- Methods : The design of new molecules often starts by studying the binding conformation of existing compounds. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used to explore the pharmacophore space .
- Results : The use of pyrrolidine has led to the discovery of bioactive molecules with target selectivity .
-
Pyrrolidine-Functionalized Nucleoside Analogs
- Application : Pyrrolidine-functionalized nucleoside analogs have been synthesized and tested for their antiviral and anticancer activity .
- Methods : These analogs were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .
- Results : The newly synthesized nucleoside analogs showed limited biological activity, likely due to poor cellular uptake and inefficient bioactivation to the corresponding nucleoside monophosphates .
-
- Application : Pyrrole and pyrrolidine analogs are present in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome . These metal complexes play a vital role in photosynthesis, oxygen carrier, storage, and redox cycling reactions .
- Methods : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results : Pyrrole-containing secondary metabolites such as makaluvamine M, ryanodine, rhazinilam, lamellarin, prodigiosin, myrmicarin, and sceptrinare also exhibit potential biological activity .
-
Pyrrolidine in Therapeutic Applications
- Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
- Methods : These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
- Results : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
Safety And Hazards
Safety data sheets suggest that exposure to “1-(1-Naphthyl)pyrrolidine” should be avoided. If inhaled, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting . Always use personal protective equipment and ensure adequate ventilation when handling this chemical .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-naphthalen-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPTRUOSXHCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445009 | |
| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthyl)pyrrolidine | |
CAS RN |
82238-92-4 | |
| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



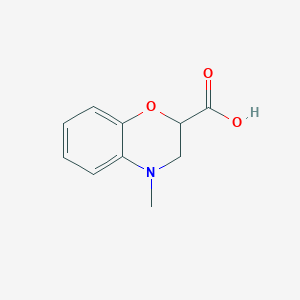
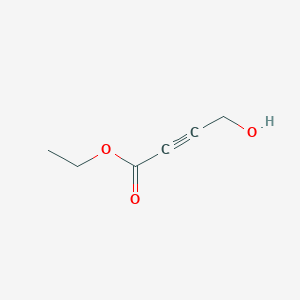
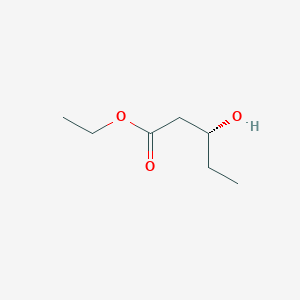
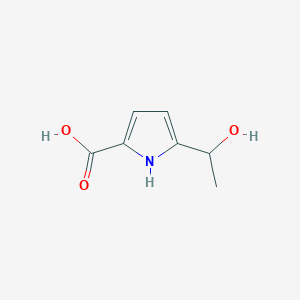
![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)
